4-(3-Hydroxyphenyl)benzaldehyde

Overview

Description

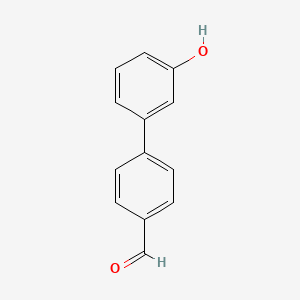

4-(3-Hydroxyphenyl)benzaldehyde is an organic compound with the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol . This compound has gained significant attention in various fields, including medical research, biomedical engineering, and material science. It is characterized by the presence of a hydroxy group (-OH) attached to the benzene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxyphenyl)benzaldehyde typically involves the reaction of 4-hydroxy acetophenone with different aromatic aldehydes to form chalcones. This reaction is facilitated by the use of thionyl chloride (SOCl2) as a convenient alternative to gaseous hydrogen chloride (HCl) in the aldol condensation. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, to achieve the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxyphenyl)benzaldehyde undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-(3-Hydroxyphenyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts that modulate biological activity .

Comparison with Similar Compounds

4-Hydroxybenzaldehyde: Similar structure but lacks the additional phenyl group.

3-Hydroxybenzaldehyde: Similar structure but with the hydroxy group in a different position.

Vanillin: Contains a methoxy group in addition to the hydroxy and aldehyde groups.

Uniqueness: 4-(3-Hydroxyphenyl)benzaldehyde is unique due to the presence of both hydroxy and aldehyde functional groups on a biphenyl structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

4-(3-Hydroxyphenyl)benzaldehyde, a phenolic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antioxidant, antimicrobial, and potential anticancer effects, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group attached to a benzaldehyde moiety. Its chemical formula is . The presence of the hydroxyl group enhances its reactivity and biological activity, particularly in redox reactions.

Antioxidant Activity : The compound has been shown to disrupt cellular redox homeostasis by targeting antioxidation components in cells. This disruption leads to an increase in reactive oxygen species (ROS), causing oxidative stress and potentially resulting in cell death.

Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. It interacts with bacterial membranes, leading to cell lysis and death due to increased permeability and coagulation of cytosolic contents .

Antioxidant Effects

The antioxidant activity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated that the compound effectively scavenged free radicals, demonstrating a dose-dependent increase in antioxidant capacity .

Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 256 |

| Pseudomonas aeruginosa | 400 |

| Escherichia coli | 200 |

The compound displayed enhanced activity when combined with standard antibiotics, reducing their MIC values significantly .

Case Studies

- Antioxidant Study : In vitro studies demonstrated that this compound could protect against oxidative DNA damage by reducing ROS levels in cultured cells. The compound's ability to chelate metal ions further contributes to its protective effects against oxidative stress .

- Antimicrobial Study : A study involving Staphylococcus aureus showed that the combination of this compound with norfloxacin led to a synergistic effect, decreasing the MIC from 287 μg/mL to 256 μg/mL . This suggests potential applications in enhancing antibiotic efficacy.

Pharmacokinetics

Pharmacokinetic studies in animal models indicate that this compound is rapidly absorbed and distributed throughout various tissues, including the brain. This distribution pattern suggests potential central nervous system effects, which warrant further investigation.

Properties

IUPAC Name |

4-(3-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZHMXXGNYZGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374726 | |

| Record name | 4-(3-hydroxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398151-25-2 | |

| Record name | 4-(3-hydroxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 398151-25-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.